![molecular formula C10H8N2O3S2 B2821029 (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 82158-87-0](/img/structure/B2821029.png)
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Description
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, also known as PTAA, is a thiazolidine derivative that has gained attention due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
- The compound’s thiazolidine ring and carboxylic acid functionality make it an interesting ligand for metal complexes. For instance, zinc complexes supported by pyridine-N-oxide ligands derived from similar structures have been synthesized and characterized . These complexes exhibit catalytic activity in the thiol-Michael addition reaction, which is useful in organic synthesis.
- Derivatives of this compound, such as (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3yl)acetic acid , have been investigated for their biological activity .
Catalysis and Organic Synthesis
Antimicrobial and Cytotoxic Properties
Enzyme Inhibition Studies
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(14)5-12-9(15)7(17-10(12)16)4-6-2-1-3-11-6/h1-4,11H,5H2,(H,13,14)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHHEUNMGZECH-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid |
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